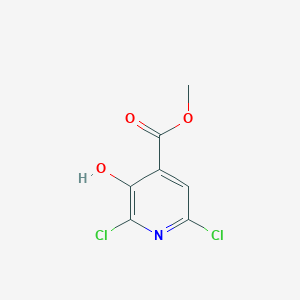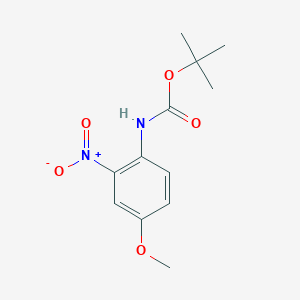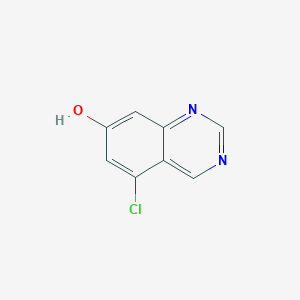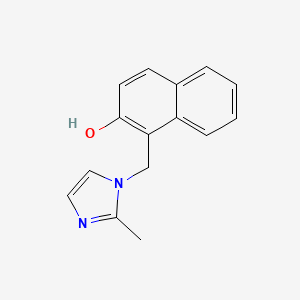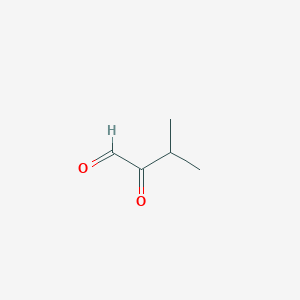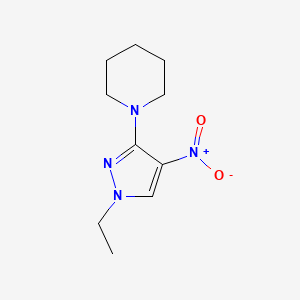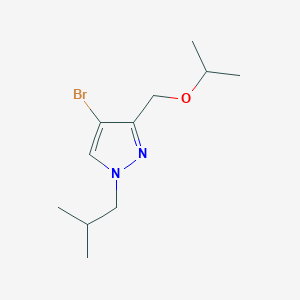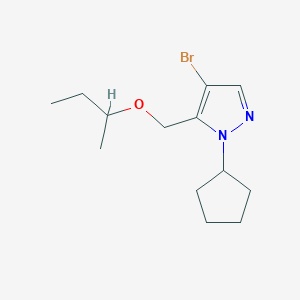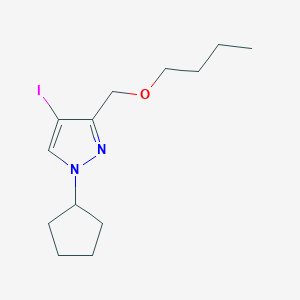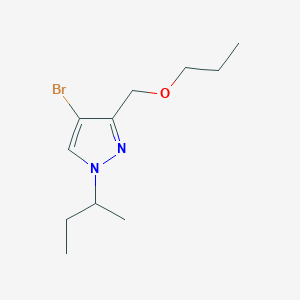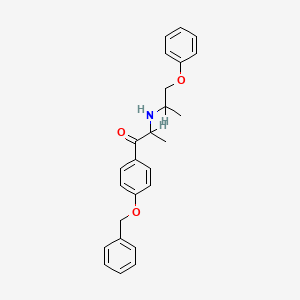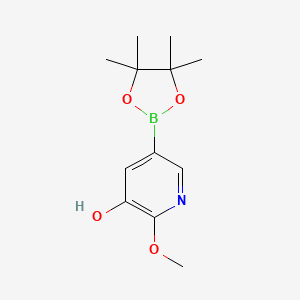
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Vue d'ensemble
Description
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound that is commonly used as an organic boron reagent in organic synthesis .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The molecular formula of this compound is C12H19BN2O3 . Its average mass is 250.102 Da and its monoisotopic mass is 250.148880 Da . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
This compound plays a key role in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a density of 0.9642 g/mL at 25 °C . Its boiling point is 120°C at 228mm and its refractive index is 1.4096 .Applications De Recherche Scientifique
Crystal Structure and DFT Study
- Application in Structural Analysis : This compound serves as a boric acid ester intermediate with a benzene ring. Its structure was confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, which align with X-ray diffraction findings. This showcases its use in molecular structure analysis and validation (Huang et al., 2021).
Synthesis of Isotope-labeled Compounds
- Role in Isotope-labeled Compound Synthesis : The compound played a crucial role in synthesizing isotopically labeled HSP90 inhibitors. This illustrates its significance in the synthesis of labeled compounds for pharmacological studies (Plesescu et al., 2014).
Molecular Electrostatic Potential Analysis
- Utility in Physicochemical Property Investigation : Utilized in the study of molecular electrostatic potential and frontier molecular orbitals. This highlights its application in revealing physicochemical properties of compounds through DFT analysis (Huang et al., 2021).
Cytoprotection against Oxidative Stress
- Application in Cytoprotection Research : A derivative of this compound was investigated for its hydrolytic stability and reaction with hydrogen peroxide. It was found effective in protecting cells under oxidative stress, showing its potential in biomedical research (Wang & Franz, 2018).
Synthesis of Novel Compounds
- Use in Novel Compound Synthesis : This chemical is instrumental in synthesizing new compounds. It's utilized in reactions under Chan-Lam-Evans conditions, highlighting its role in developing new pharmacologically active molecules (Abd El Kader et al., 2012).
Vibrational Properties Studies
- Investigation of Vibrational Properties : The compound is key in studying vibrational properties, as demonstrated in a study involving spectroscopy and X-ray diffraction. This emphasizes its role in understanding the vibrational behavior of molecular structures (Wu et al., 2021).
Mécanisme D'action
Target of Action
It’s known that this compound is a type of organoboron compound . Organoboron compounds are often used as versatile reagents in synthetic organic chemistry, such as in the Suzuki reaction .
Mode of Action
Organoboron compounds are generally known for their ability to form carbon-carbon (c-c) bonds, oxidize, and reduce reactions . They play a key role in various organic synthesis reactions .
Biochemical Pathways
Organoboron compounds like this one are often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . They can also be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Pharmacokinetics
The physical properties such as its molecular weight (23509 g/mol) and its form (solid) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As an organoboron compound, it is known to play a crucial role in various organic synthesis reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known that this compound is a colorless liquid and is relatively stable at room temperature .
Safety and Hazards
This compound is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . During handling and use, it should be avoided from contact with oxygen or strong oxidizers to prevent fire or explosion . Appropriate protective measures such as wearing gloves, eyeshields, and protective clothing should be taken during operation .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(15)10(16-5)14-7-8/h6-7,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRFPZFFVMJMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



